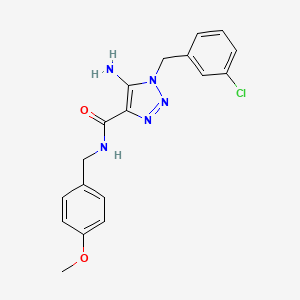
5-amino-1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
- Molecular Formula : C18H18ClN5O2
- Molecular Weight : 371.83 g/mol
- IUPAC Name : 5-amino-1-[(3-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach is favored for its efficiency and the ability to produce a variety of triazole derivatives with potential biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,2,3-triazole derivatives. For instance, compounds similar to this compound have shown promising results against non-small-cell lung cancer (NSCLC) cell lines. A notable study reported that certain triazole hybrids exhibited IC50 values as low as 6.06 μM against H460 cells, indicating significant cytotoxicity and potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been documented. For example, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including E. coli, with minimum inhibitory concentrations (MIC) reported at 0.0063 μmol/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Studies indicate that certain triazole derivatives trigger apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases .
- Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells .
- Antimicrobial Mechanisms : The triazole ring structure is known to interact with biological targets such as enzymes or receptors critical for microbial survival and replication .
Case Studies
A recent case study focused on a series of triazole hybrids showed that modifications in the substituents significantly affected their biological activities. For instance:
- Compound Variants : Different substituents on the triazole ring altered the compounds' affinities for biological targets and their overall efficacy against cancer cell lines .
| Compound Variant | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound 5i | 6.06 | H460 |
| Compound X | 12.34 | H1299 |
Propiedades
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-7-5-12(6-8-15)10-21-18(25)16-17(20)24(23-22-16)11-13-3-2-4-14(19)9-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKIQOZFOYBFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














